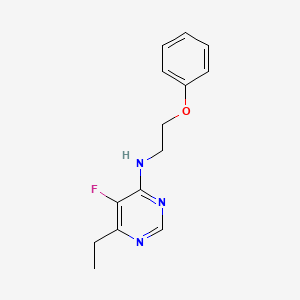

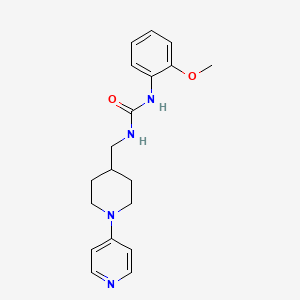

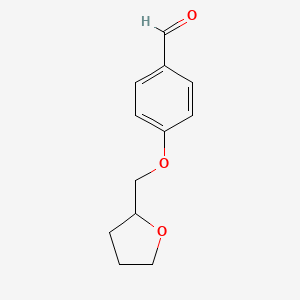

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde

Overview

Description

Synthesis Analysis

The synthesis of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde and related derivatives typically involves catalyzed cyclization reactions. For instance, a phosphine-catalyzed [3 + 2] cyclization reaction of aromatic aldehydes with 4-phenylbut-3-yn-2-one has been developed for the synthesis of functionalized tetrahydrofuran derivatives. This reaction benefits from intramolecular hydrogen bonding and features a broad substrate scope, mild reaction conditions, and operational simplicity (Deng et al., 2019).

Molecular Structure Analysis

The molecular structure of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde and its derivatives has been extensively studied using various spectroscopic methods. For example, the oxime ketals of tetrahydrofuran, synthesized through C–H functionalization, were confirmed via 2D NMR analysis, demonstrating the versatility of this compound in forming complex structures (Shafi, 2015).

Chemical Reactions and Properties

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, showcasing its reactivity and utility in organic synthesis. For instance, its participation in the formation of oxime ketals via C–H functionalization highlights its potential in synthesizing novel organic compounds. Such reactions are often catalyzed by transition metals and are indicative of the compound's versatile chemical properties (Shafi, 2015).

Scientific Research Applications

Catalysis and Synthesis

Transition-Metal Catalysis : A study by Shafi (2015) demonstrates the use of benzaldehyde O-tetrahydrofuran-2-yl oximes, a derivative of 4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde, in transition-metal triflate catalysis. This catalysis involves C–H functionalization, a key reaction in organic synthesis (Shafi, 2015).

Synthesis of Functionalized Tetrahydrofuran : Deng et al. (2019) utilized a similar compound in the phosphine-catalyzed [3 + 2] cyclization reaction. This method is significant for synthesizing functionalized tetrahydrofuran derivatives, showcasing the compound's versatility in organic synthesis (Deng et al., 2019).

Computational Chemistry

- Molecular Orbital Analysis : Mallikarjunaiah et al. (2021) conducted a computational investigation on a benzaldehyde derivative, focusing on molecular orbital structures and electrostatic potential maps. This study highlights the importance of such compounds in computational chemistry, aiding in understanding molecular properties (Mallikarjunaiah et al., 2021).

Biochemical Applications

Anticancer Drug Intermediates : Zhang et al. (2018) studied 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a related compound, as an intermediate in anticancer drug synthesis. This research underlines the potential of such compounds in developing new therapeutic agents (Zhang et al., 2018).

Antiparasitic Activities : Azas et al. (2003) explored the synthesis and antiparasitic activities of derivatives of benzaldehydes. Their research contributes to understanding the biological activities and potential pharmaceutical applications of these compounds (Azas et al., 2003).

Bioproduction of Flavors : Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a related compound, using Pichia pastoris in bioreactors. This research is significant in the field of biotechnology, particularly in the sustainable production of flavors (Craig and Daugulis, 2013).

Photocatalysis

- Selective Synthesis : Lima et al. (2017) studied the photocatalytic conversion of benzyl alcohol to benzaldehyde using graphitic carbon nitride. This research demonstrates the compound's relevance in green chemistry and photocatalysis (Lima et al., 2017).

Future Directions

properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,8,12H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNNTWUIEFDDWBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Tetrahydrofuran-2-ylmethoxy)benzaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

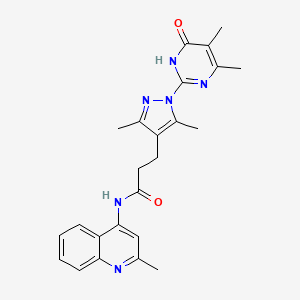

![N-benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2487818.png)

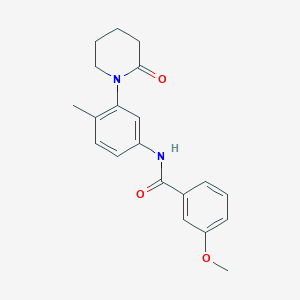

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2487820.png)

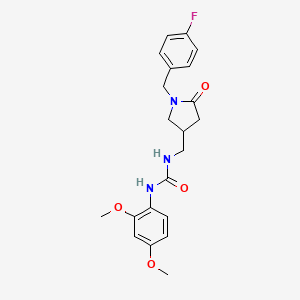

![2-Chloro-5-methoxy-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-4-carboxylic acid](/img/structure/B2487822.png)

![Benzyl 3-chlorosulfonyl-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2487825.png)

![2,5-Dibromothieno[2,3-b]pyridine](/img/structure/B2487827.png)

![5-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl]-1H-pyrimidine-2,4-dione](/img/structure/B2487829.png)

![Ethyl 2-((4-fluorobenzo[d]thiazol-2-yl)amino)thiazole-4-carboxylate](/img/structure/B2487830.png)